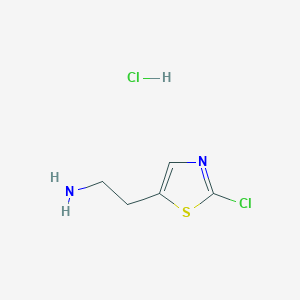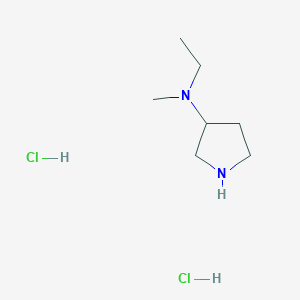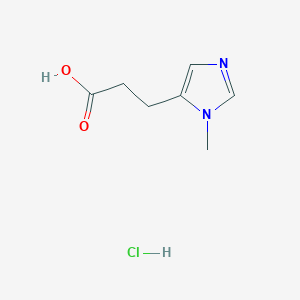![molecular formula C8H9N5 B1493013 1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile CAS No. 2091654-75-8](/img/structure/B1493013.png)
1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
Overview
Description
1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile, also known as AEP, is an organonitrogen compound that has been extensively studied in recent years due to its potential applications in the fields of biochemistry and physiology. AEP is a small molecule that is easily synthesized and has been shown to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Chemical Properties
Research into the compound 1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile and related derivatives has primarily focused on the synthesis of new chemical entities with potential for varied biological activities. The methodologies for synthesizing these compounds often involve cyclocondensation reactions, demonstrating the compound's versatility in chemical synthesis.
For example, a study detailed the synthesis of new 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitriles, showcasing a method that involves the reaction of 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles with α-bromoacetophenone derivatives. This process highlights the compound's utility in generating diverse molecular structures with potential pharmacological applications (Khalafy, Marjani, & Salami, 2014).
Biological Activity and Applications
The derivatives of 1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile have been explored for their biological activities, including antimicrobial and anticancer properties. These studies underscore the potential therapeutic applications of these compounds.
Antioxidant and Antimicrobial Activities : Certain derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities. For instance, compounds have shown significant activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans. These findings suggest the potential use of these derivatives in developing new antimicrobial agents (Bassyouni et al., 2012).
Anticancer Potential : Although the specific compound 1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile has not been directly linked to anticancer research in the papers retrieved, related structures have been studied for their potential as anticancer agents. This suggests a broader research interest in imidazo[1,2-b]pyrazole derivatives for therapeutic applications, indicating the value of further investigation into the anticancer properties of such compounds.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making imidazole derivatives valuable for the development of new therapeutic derivatives .
Mode of Action
Imidazole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The interaction often involves the formation of bonds during the synthesis of the imidazole .
Biochemical Pathways
It is known that imidazole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that the compound may have good bioavailability.
Result of Action
It is known that imidazole derivatives show a broad range of chemical and biological properties . These properties suggest that the compound may have diverse molecular and cellular effects.
Action Environment
It is known that the efficacy of imidazole derivatives can be influenced by various factors, including the presence of other compounds and the ph of the environment .
properties
IUPAC Name |
1-(2-aminoethyl)imidazo[1,2-b]pyrazole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-1-2-12-3-4-13-8(12)5-7(6-10)11-13/h3-5H,1-2,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTECMMRAEZLYFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C#N)N1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-propyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1492931.png)
![[(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B1492933.png)




![5-Chloro-6-fluoro-[1,2,3,4]tetrazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B1492940.png)





